molecular formula C15H17BO4 B563854 Coumarin-7-pinacolboronate CAS No. 190788-61-5

Coumarin-7-pinacolboronate

Cat. No. B563854
M. Wt: 272.107
InChI Key: BSNRAQZLNMHAOJ-UHFFFAOYSA-N
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Description

Coumarin-7-pinacolboronate, also known as CBE, is an ester form of coumarin boronic acid (CBA) with better solubility . It can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide . It is a novel, water-soluble umbelliferone-based fluorescent probe .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest in recent years. One-pot synthesis of coumarin derivatives from different starting materials using nanoparticles has been reported . The new coumarin derivatives were chemically synthesized from 4-hydroxycoumarin .


Molecular Structure Analysis

The molecular formula of Coumarin-7-pinacolboronate is C15H17BO4 . The InChI is 1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 . The Canonical SMILES is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C=CC(=O)O3 .


Physical And Chemical Properties Analysis

The molecular weight of Coumarin-7-pinacolboronate is 272.11 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . The exact mass and monoisotopic mass are 272.1219892 g/mol . The topological polar surface area is 44.8 Ų .

Scientific Research Applications

  • Anti-mitotic Potential in Cancer Chemotherapy : A synthetic coumarin-based compound, 7-diethylamino-3(2'-benzoxazolyl)-coumarin, demonstrated anti-mitotic potential against drug-resistant cancer cells, suggesting its potential as a novel microtubule inhibitor for chemotherapy (N. Kim et al., 2012).

  • Antitumor Activities : Coumarin and its metabolite, 7-hydroxy-coumarin, inhibited cell proliferation in various human tumor cell lines, showcasing their potential in cancer treatment (U. S. Weber et al., 1998).

  • Breast Cancer Chemotherapy : Several coumarin derivatives, including coumarin sulfamates (COUMATES), showed potential in breast cancer chemotherapy due to their sulfatase and aromatase inhibitory activities (M. Musa et al., 2008).

  • Kinetic Study in Respiratory Treatment : A study on guaco metabolites identified an alternative route of coumarin metabolism in humans, contributing to the understanding of its use in treating respiratory diseases (J. C. Gasparetto et al., 2015).

  • Biodynamic Agents with Versatile Applications : Coumarins have shown potential as biodynamic agents with applications in anti-microbial, anti-HIV, anti-cancer, lipid-lowering, anti-oxidant, and anti-coagulation therapies (M. Kulkarni et al., 2006).

  • Treatment of Multidrug Resistance in Cancer : A coumarin derivative exhibited high affinity for dopamine and serotonin receptors, suggesting its potential as a novel class of drugs for schizophrenia, and possibly for treating certain types of cancer (Yin Chen et al., 2013).

  • Synthesis and Biological Evaluation in Medicinal Chemistry : The review highlights the importance of coumarins in medicinal chemistry, including their natural sources, metabolites, biological evaluations, and synthetic approaches (Francesca Annunziata et al., 2020).

  • Anti-Inflammatory Applications : 4-Hydroxy-7-Methoxycoumarin demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 cells, suggesting its potential for treating inflammatory diseases (J. Kang & C. Hyun, 2020).

  • Electrochemistry in Medicinal Applications : A study on the interaction between coumarins and the copper metal ion provided insights into the medicinal applications of metal complexes using coumarins (Pedro H.L. Ferreira et al., 2022).

  • Therapeutic Role in Cancer Treatment : This paper reviewed recent studies of coumarins and coumarin-related compounds, emphasizing their therapeutic importance in cancer therapy (A. Lacy & R. O’Kennedy, 2004).

Safety And Hazards

While specific safety and hazard information for Coumarin-7-pinacolboronate is not available, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, coumarin, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. Coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . Further investigations are necessitated to study the bioavailability of different coumarins which already showed good biological activities in previous studies .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNRAQZLNMHAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675779
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin-7-pinacolboronate

CAS RN

190788-61-5
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Jain - 2016 - dr.iiserpune.ac.in
Peroxynitrite is a reactive nitrogen species (RNS), biologically generated from the reaction of superoxide radical with nitric oxide. At elevated levels, ONOO causes redox imbalances …
Number of citations: 0 dr.iiserpune.ac.in

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